

# Best practices for storing and handling 113-O16B solution

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## Compound of Interest

Compound Name: 113-O16B

Cat. No.: B15597133

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An ionizable cationic lipidoid, **113-O16B** is utilized in the formation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery applications.[1][2] Its unique structure, featuring biodegradable disulfide bonds, is designed to facilitate the efficient encapsulation and intracellular release of mRNA payloads.[1] Proper storage and handling of the **113-O16B** solution are critical to maintain its integrity and performance in research and drug development settings.

## Physicochemical Properties and Storage

The **113-O16B** solution is typically supplied dissolved in ethanol.[1] Its key properties and recommended storage conditions are summarized below.

Property	Value	Source
Formal Name	tetrakis(2-(dodecylsulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate	[1][3]
CAS Number	2566523-07-5	[1][3]
Molecular Formula	C <sub>73</sub> H <sub>143</sub> N <sub>3</sub> O <sub>8</sub> S <sub>8</sub>	[1][3]
Formula Weight	1447.5 g/mol	[1][3]
Purity	≥95%	[1][3]
Supplied As	A 10 mg/mL solution in ethanol	[1]
Solubility	Soluble in Ethanol	[1]
Storage Temperature	-20°C	[1][3]
Stability	≥ 1 year at -20°C	[1]

## Best Practices for Handling and Use

General Handling: The **113-O16B** solution is dissolved in ethanol, which is a flammable liquid. [4][5] Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Always wear nitrile or latex gloves, safety goggles, and a lab coat when handling the solution.[4]
- Ventilation: Handle the solution in a well-ventilated area. A chemical fume hood is recommended.[4]
- Ignition Sources: Keep the solution away from open flames, sparks, and other potential ignition sources.[4]

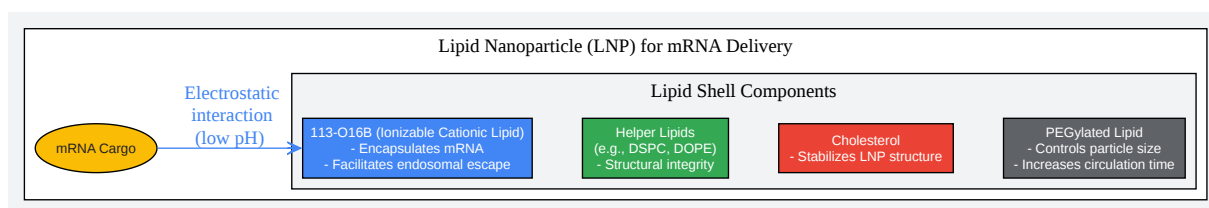
- **Material Compatibility:** Use only glass, stainless steel, or Teflon-lined containers and instruments to handle and transfer the lipid solution.[6] Avoid using polymer or plastic containers (e.g., polystyrene, polypropylene) for long-term storage, as these can leach impurities.[6]

**Solution Preparation and Aliquoting:** To prevent degradation from repeated freeze-thaw cycles and exposure to air, it is recommended to aliquot the **113-O16B** solution upon receipt.

- **Inert Atmosphere:** Before opening, allow the vial to warm to room temperature to prevent condensation. If possible, work under an inert gas atmosphere (e.g., argon or nitrogen) to minimize oxidation of the lipid.
- **Aliquoting:** Using sterile glass syringes or pipettes, dispense the solution into smaller, single-use glass vials with Teflon-lined caps.
- **Storage of Aliquots:** Store the aliquots at -20°C.[1]

## Application: mRNA-Lipid Nanoparticle (LNP) Formulation

**113-O16B** is a key component in the formulation of LNPs for mRNA delivery. LNPs are typically formed by the rapid mixing of an organic phase (lipids in ethanol) with an aqueous phase (mRNA in an acidic buffer). The low pH of the buffer ensures that the ionizable **113-O16B** becomes protonated, facilitating the encapsulation of the negatively charged mRNA.



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Caption: Components of a **113-O16B**-based Lipid Nanoparticle.

## Protocol 1: Preparation of mRNA-LNPs using **113-O16B**

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing device. The ratios and concentrations provided are based on common formulations and may require optimization for specific applications.

Materials:

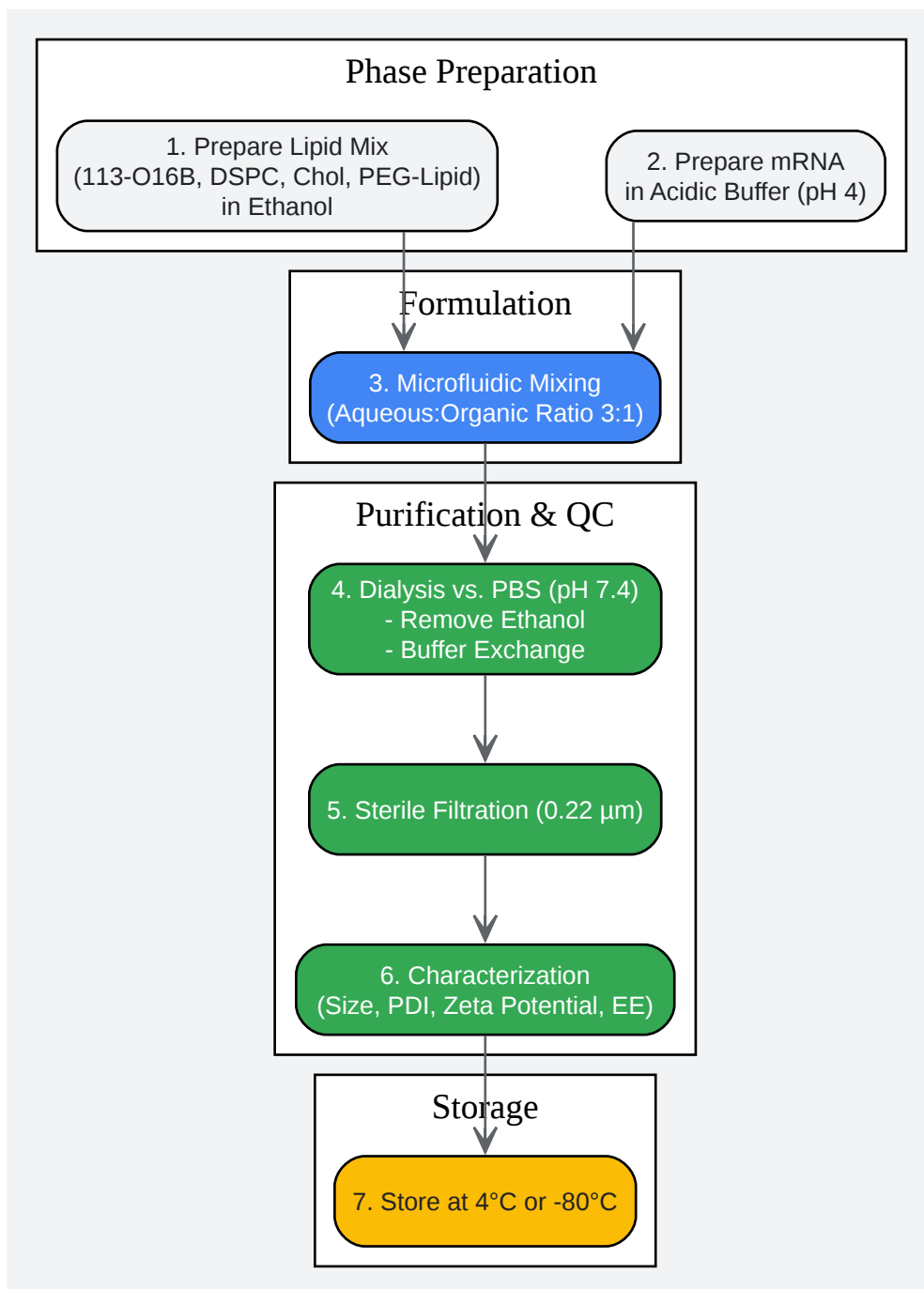
- **113-O16B** solution (10 mg/mL in ethanol)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Ethanol (anhydrous, molecular biology grade)
- mRNA encoding the protein of interest
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4 (sterile)
- Microfluidic mixing device and cartridges
- Dialysis cassette (e.g., 10 kDa MWCO)
- Sterile, nuclease-free tubes and reagents

Procedure:

- Preparation of Lipid Stock Solution (Organic Phase): a. Prepare individual stock solutions of DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. b. In a glass vial, combine the **113-O16B** solution with the other lipid stock solutions to achieve a final molar ratio of

50:10:38.5:1.5 (**113-O16B** : DSPC : Cholesterol : DMG-PEG 2000). c. Adjust the final total lipid concentration in ethanol as required for the microfluidic system (e.g., 10-20 mg/mL total lipids).

- Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock solution in the citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target N/P ratio (the ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).
- LNP Formulation via Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Set the flow rates for the syringes. A typical flow rate ratio is 3:1 (Aqueous:Organic). d. Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble around the mRNA, forming LNPs. e. Collect the resulting LNP suspension from the outlet port.
- Purification and Buffer Exchange: a. To remove the ethanol and exchange the acidic buffer for a physiological buffer, dialyze the LNP suspension.<sup>[7]</sup> b. Transfer the collected LNP suspension to a pre-wetted dialysis cassette. c. Place the cassette in a beaker containing sterile PBS (pH 7.4) at 4°C. d. Dialyze for at least 6 hours, with at least two changes of the PBS buffer.
- Sterilization and Storage: a. Recover the purified LNP solution from the dialysis cassette. b. Sterilize the LNP solution by passing it through a 0.22 µm sterile filter. c. Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.



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Caption: Workflow for the formulation of mRNA-LNPs using **113-O16B**.

## Protocol 2: Characterization of Formulated LNPs

After formulation, it is essential to characterize the LNPs to ensure they meet the required specifications for downstream applications.

## Key Characterization Parameters:

Parameter	Method	Typical Expected Values	Purpose
Particle Size & Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	80 - 150 nm, PDI < 0.2	Size affects biodistribution and cellular uptake; low PDI indicates a homogenous population.
Zeta Potential	Laser Doppler Electrophoresis	Near-neutral at pH 7.4	Indicates surface charge; helps predict stability in suspension and interaction with cells.
mRNA Encapsulation Efficiency (EE)	Ribogreen Assay or similar fluorescence-based assay	> 90%	Quantifies the percentage of mRNA successfully encapsulated within the LNPs.

## A. Measurement of Size, PDI, and Zeta Potential:

- Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
- Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) according to the manufacturer's protocol.
- Record the Z-average diameter for size and the PDI value.
- For zeta potential, use the same instrument with an appropriate capillary cell.

B. Measurement of Encapsulation Efficiency (EE): This protocol uses a fluorescent dye that binds to nucleic acids. The difference in fluorescence before and after lysing the LNPs is used to calculate EE.

- Prepare two sets of samples from the LNP solution.
- To the first set ("Total mRNA"), add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the encapsulated mRNA.
- Leave the second set ("Free mRNA") untreated.
- Add the fluorescent dye (e.g., RiboGreen) to both sets of samples according to the manufacturer's protocol.
- Measure the fluorescence intensity (FI) of all samples using a plate reader.
- Calculate the EE using the following formula:  $EE (\%) = (FI \text{ of Total mRNA} - FI \text{ of Free mRNA}) / (FI \text{ of Total mRNA}) \times 100$

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